Cas no 2757955-40-9 (2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid)

2-[(1-Acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid is a specialized N-protected amino acid derivative, primarily used in peptide synthesis. The presence of the fluorenylmethoxycarbonyl (Fmoc) group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide assembly. The acetylated pyrrolidine moiety enhances structural diversity, making it valuable for designing peptidomimetics and constrained peptides. Its carboxylic acid functionality allows for further conjugation or elongation of peptide chains. This compound is particularly advantageous in medicinal chemistry and bioconjugation due to its stability under standard Fmoc-based protocols and compatibility with automated synthesizers. Careful handling is recommended to preserve its reactivity and prevent premature deprotection.
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid structure
2757955-40-9 structure
Product Name:2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
CAS No:2757955-40-9
MF:C23H24N2O5
MW:408.447066307068
CID:6390408
PubChem ID:165755453
Update Time:2025-05-21

2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
    • 2757955-40-9
    • EN300-37102229
    • Inchi: 1S/C23H24N2O5/c1-15(26)24-11-10-16(12-24)25(13-22(27)28)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,27,28)
    • InChI Key: ZVLBQPWQBVJWGS-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)C1CN(C(C)=O)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 408.16852187g/mol
  • Monoisotopic Mass: 408.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 87.2Ų

2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37102229-0.05g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
0.05g
$1880.0 2025-03-18
Enamine
EN300-37102229-0.1g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
0.1g
$1970.0 2025-03-18
Enamine
EN300-37102229-0.25g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
0.25g
$2059.0 2025-03-18
Enamine
EN300-37102229-0.5g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
0.5g
$2149.0 2025-03-18
Enamine
EN300-37102229-1.0g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
1.0g
$2239.0 2025-03-18
Enamine
EN300-37102229-2.5g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
2.5g
$4388.0 2025-03-18
Enamine
EN300-37102229-5.0g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
5.0g
$6492.0 2025-03-18
Enamine
EN300-37102229-10.0g
2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
2757955-40-9 95.0%
10.0g
$9627.0 2025-03-18

2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid Related Literature

Additional information on 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Compound CAS No. 2757955-40-9: A Comprehensive Overview

The compound with CAS No. 2757955-40-9, commonly referred to as 2-[(1-acetylpyrrolidin-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a 1-acetylpyrrolidine moiety and a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable tool in peptide synthesis and drug discovery.

The synthesis of this compound involves a series of intricate reactions, including the coupling of the Fmoc group to the amino acid derivative. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in ensuring the stability and specificity of the compound during various chemical transformations. Recent advancements in asymmetric synthesis have further enhanced the efficiency of producing this compound, enabling researchers to explore its potential applications in greater depth.

In terms of pharmacological properties, studies have demonstrated that this compound exhibits remarkable bioactivity, particularly in modulating enzyme activity and cellular signaling pathways. Its ability to act as a substrate for specific proteases has made it an invaluable tool in studying enzyme mechanisms and developing novel therapeutic agents. Moreover, its structural versatility allows for further modifications, opening up new avenues for drug design and optimization.

Recent research has also highlighted the potential of this compound in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. By leveraging its unique chemical properties, scientists are exploring its role as a prodrug or a component of drug delivery systems. These findings underscore the importance of continued research into the biological effects and therapeutic applications of this compound.

In conclusion, CAS No. 2757955-40-9 represents a cutting-edge chemical entity with vast potential in both academic research and industrial applications. Its complex structure, coupled with its promising pharmacological profile, positions it as a key player in the ongoing quest for innovative therapeutic solutions.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD